(+)-Tomoxetine
CAS No.: 105314-53-2
VCID: VC21338457
Molecular Formula: C17H21NO
Molecular Weight: 255.35 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
(+)-Tomoxetine, also known as atomoxetine, is a selective norepinephrine reuptake inhibitor (sNRI) primarily used in the treatment of attention deficit hyperactivity disorder (ADHD). It was initially referred to as tomoxetine before being marketed under the name atomoxetine. This compound has been extensively studied for its efficacy in managing ADHD symptoms, including inattention, hyperactivity, and impulsivity. Pharmacological ProfileAtomoxetine works by inhibiting the presynaptic norepinephrine transporter (NET), which increases the concentration of norepinephrine in the synaptic cleft. This action is believed to enhance attention and executive function by modulating neurotransmitter levels in the prefrontal cortex, a region critical for these cognitive processes . Pharmacodynamics
Values are K~i~ (nM), indicating the binding affinity of the compound to various receptors. Lower values indicate stronger binding . Clinical Use and EfficacyAtomoxetine is used to treat ADHD in both children and adults. It is often prescribed alongside other therapeutic modalities to manage symptoms such as distractibility, short attention span, hyperactivity, emotional lability, and impulsivity . Clinical Trials
Neurotransmitter LevelsAtomoxetine increases extracellular levels of norepinephrine and dopamine in the prefrontal cortex but does not significantly alter dopamine levels in the striatum or nucleus accumbens . This selective action is distinct from other ADHD medications like methylphenidate, which increases dopamine levels across multiple brain regions . NMDA Receptor InteractionAtomoxetine acts as an NMDA receptor antagonist, which may contribute to its therapeutic effects by modulating glutamatergic neurotransmission. This interaction is thought to influence executive function and attention . GIRK ChannelsAtomoxetine inhibits GIRK (G protein-coupled inwardly-rectifying potassium) channels, which could potentially contribute to its therapeutic effects, although the clinical significance of this action is not fully understood . |
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CAS No. | 105314-53-2 | ||||||||||||||||||||||||||||||||||||
Product Name | (+)-Tomoxetine | ||||||||||||||||||||||||||||||||||||
Molecular Formula | C17H21NO | ||||||||||||||||||||||||||||||||||||
Molecular Weight | 255.35 g/mol | ||||||||||||||||||||||||||||||||||||
IUPAC Name | (3S)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine | ||||||||||||||||||||||||||||||||||||
Standard InChI | InChI=1S/C17H21NO/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15/h3-11,17-18H,12-13H2,1-2H3/t17-/m0/s1 | ||||||||||||||||||||||||||||||||||||
Standard InChIKey | VHGCDTVCOLNTBX-KRWDZBQOSA-N | ||||||||||||||||||||||||||||||||||||
Isomeric SMILES | CC1=CC=CC=C1O[C@@H](CCNC)C2=CC=CC=C2 | ||||||||||||||||||||||||||||||||||||
SMILES | CC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2 | ||||||||||||||||||||||||||||||||||||
Canonical SMILES | CC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2 | ||||||||||||||||||||||||||||||||||||
Purity | > 95% | ||||||||||||||||||||||||||||||||||||
Quantity | Milligrams-Grams | ||||||||||||||||||||||||||||||||||||
PubChem Compound | 6093336 | ||||||||||||||||||||||||||||||||||||
Last Modified | Apr 15 2024 |
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